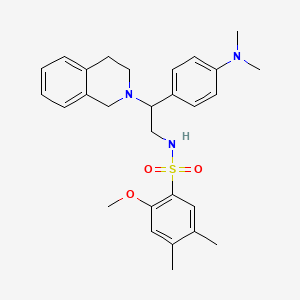

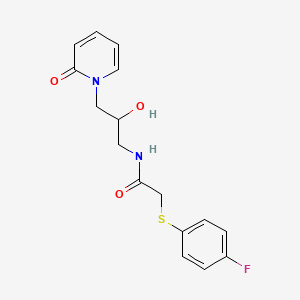

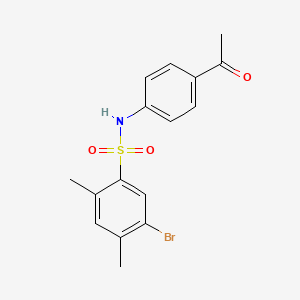

![molecular formula C11H12N2O3 B2698411 8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one CAS No. 1236262-75-1](/img/structure/B2698411.png)

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one, also known as this compound, is an organic compound with a wide range of potential applications in the fields of medicine and biochemistry. It is a member of the dioxinone class of compounds, which are characterized by their ability to bind to and activate specific receptors in the body. This compound has been studied for its ability to act as a neurotransmitter, to modulate the activity of enzymes, and to act as a ligand for a variety of cellular receptors.

科学的研究の応用

Antimicrobial Activity

Research on pyridonecarboxylic acids, a class of compounds that includes various indole derivatives, has shown significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Egawa et al., 1984). These studies focus on the synthesis and antibacterial evaluation of compounds with modifications at specific positions on the indole ring, which could be analogous to modifications seen in the compound of interest.

Novel Cofactors in Enzymatic Functions

Indole derivatives have been identified as cofactors in enzymes, such as methylamine dehydrogenase (MADH), where they play critical roles in the enzyme's redox activity (McIntire et al., 1991). This suggests that similar compounds could be explored for their role in biochemistry and molecular biology, particularly in understanding enzyme mechanisms and designing enzyme mimetics.

Antioxidant Properties

The antioxidant activities of indoles and their derivatives have been assessed in various studies, indicating their potential in protecting against oxidative stress. For instance, a study on the oxidation of methyl linoleate in solution highlighted the strong antioxidant activity of certain indole derivatives, suggesting their application in studying oxidative processes and potentially in developing antioxidants for pharmaceutical or food industry use (Iwatsuki et al., 1995).

Synthesis and Structural Evaluation

Indole derivatives are frequently studied for their synthesis and structural properties, which can be foundational for developing new materials or chemical entities with specific functions. For example, research on the synthesis of conformationally constrained tryptophan derivatives provides insights into the chemical synthesis techniques and the potential application of these compounds in studying peptide conformation (Horwell et al., 1994).

特性

IUPAC Name |

8-amino-6-methyl-3,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-7-5-9-8(15-2-3-16-9)4-6(7)10(12)11(13)14/h4-5,10H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZXIDNRJJHFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC3=C(C=C2C(C1=O)N)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2698332.png)

![(Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide](/img/structure/B2698334.png)

![4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698339.png)

![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)

![N-[4-(benzyloxy)benzyl]-2-chloro-N-ethylacetamide](/img/structure/B2698350.png)